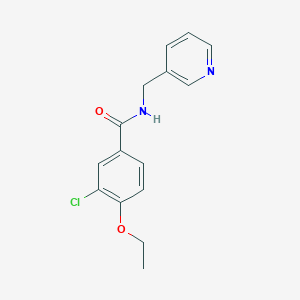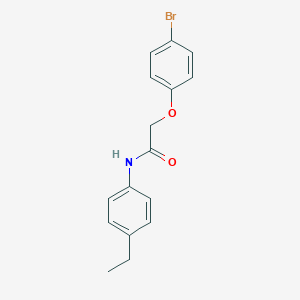![molecular formula C20H12Cl2N2O3 B251897 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide](/img/structure/B251897.png)
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide, also known as DBZ, is a small molecule inhibitor that is widely used in scientific research. DBZ is a potent inhibitor of the Notch signaling pathway, which plays a critical role in cell differentiation, proliferation, and apoptosis.
作用機序
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide inhibits the Notch signaling pathway by binding to the gamma-secretase complex, which is responsible for the cleavage of the Notch receptor. This prevents the release of the Notch intracellular domain (NICD), which is required for the activation of downstream signaling pathways. As a result, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide inhibits the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth.
実験室実験の利点と制限
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide is a potent and selective inhibitor of the Notch signaling pathway, which makes it an ideal tool for studying the role of Notch signaling in cancer and other diseases. However, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide. One area of interest is the development of more potent and selective inhibitors of the Notch signaling pathway. Another area of interest is the investigation of the role of Notch signaling in other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, the development of new drug delivery systems for N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide could improve its efficacy and reduce its toxicity in vivo.
合成法
The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide involves the reaction of 2,5-dichlorobenzoic acid with 2-amino-3-hydroxybenzoic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (E)-3-(3H-1,3-benzoxazol-2-yl)-4-oxocyclohex-1-enecarboxylic acid in the presence of triethylamine to give N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide.
科学的研究の応用
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide is a widely used inhibitor of the Notch signaling pathway, which is involved in a wide range of cellular processes, including cell differentiation, proliferation, and apoptosis. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and is currently being investigated as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
分子式 |
C20H12Cl2N2O3 |
|---|---|
分子量 |
399.2 g/mol |
IUPAC名 |
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-11-5-7-15(22)13(9-11)19(26)23-12-6-8-17(25)14(10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,24H,(H,23,26)/b20-14+ |
InChIキー |
QIZYQQDECQOSIZ-XSFVSMFZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N/C(=C\3/C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)/O2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O2 |
正規SMILES |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)